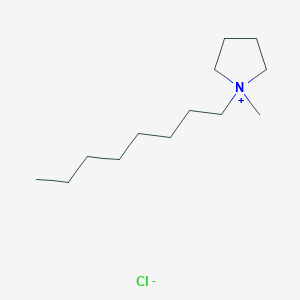![molecular formula C28H14O4 B3058730 [1,1'-Bianthracene]-9,9',10,10'-tetrone CAS No. 914-20-5](/img/structure/B3058730.png)
[1,1'-Bianthracene]-9,9',10,10'-tetrone
Übersicht
Beschreibung
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include its appearance, smell, taste, and other observable characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods and processes used to synthesize the compound. It includes the reactants used, the conditions required, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to its reactivity with other substances, stability, flammability, etc .Wissenschaftliche Forschungsanwendungen
1. Chemical Isolation and Structural Analysis Bianthraquinones, including derivatives of [1,1'-Bianthracene]-9,9',10,10'-tetrone, have been isolated from natural sources like Cassia siamea. These compounds' structures are typically elucidated using spectroscopic data. One study reported the isolation of such compounds, highlighting their significance in phytochemistry and natural product research (Koyama et al., 2001).
2. Organic Electroluminescent Devices Bianthracene derivatives have found applications in the field of organic electroluminescent (EL) devices. Fluorinated 9,9'-bianthracene derivatives, for instance, have been used as dopants in EL devices, contributing to efficient deep-blue emissions. These compounds' photophysical properties, energy levels, and thermal stability are crucial for their application in organic light-emitting devices (Yu et al., 2013).
3. Semiconductor Applications In another study, 9,9'-bianthracene was synthesized and characterized for its application in organic field-effect transistors (OFETs). The electronic and crystallographic structures of 9,9'-bianthracene were investigated, demonstrating the potential of small semiconductor molecules in developing high-mobility organic semiconductors (Jian-feng et al., 2008).
4. Photochemical Studies The photochemistry of bianthracene compounds, such as the photodecomposition of anthracene on dry surfaces, has been studied. This research provides insights into the mechanism of photodimerization and photo-oxidation, relevant in the field of photochemistry and environmental studies (Debestani et al., 1995).
5. Fluorescence Spectroscopy Bianthracene derivatives exhibit unique fluorescence emission behavior. The fluorescence properties of these compounds, including 9,9'-bianthracene, have been studied in various solvents, providing valuable data for their application in fluorescence spectroscopy and material science (Tucker et al., 1994).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKSKYDUWNZBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425160 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914-20-5 | |
| Record name | [1,1'-Bianthracene]-9,9',10,10'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


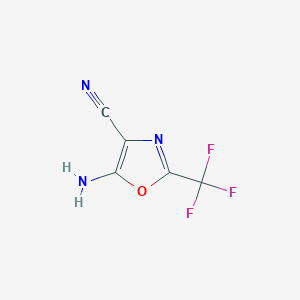
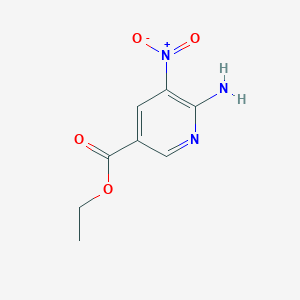
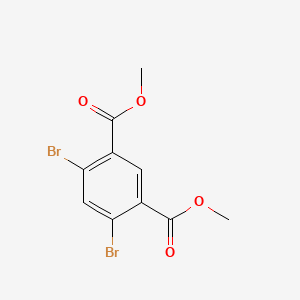

![Oxazolo[5,4-b]pyridine, 2-chloro-6-(trifluoromethyl)-](/img/structure/B3058655.png)

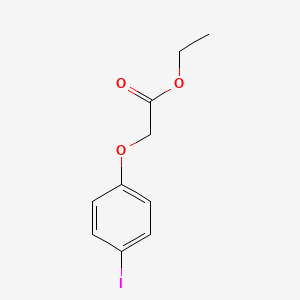

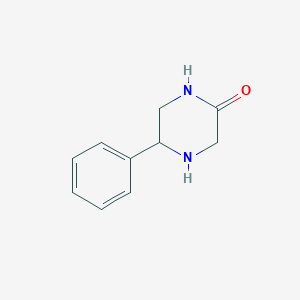
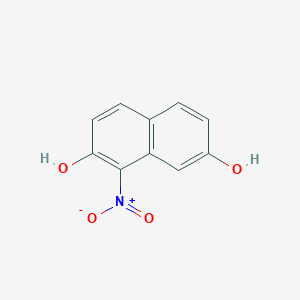
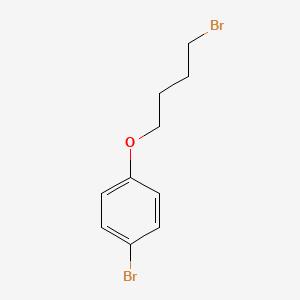
![2-Chloro-6h-benzo[c]chromen-6-one](/img/structure/B3058668.png)

